N,N'-Dimethylquinacridone

Description

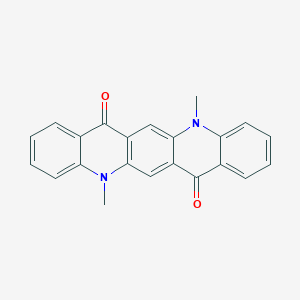

Structure

3D Structure

Properties

IUPAC Name |

5,12-dimethylquinolino[2,3-b]acridine-7,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c1-23-17-9-5-3-7-13(17)21(25)15-12-20-16(11-19(15)23)22(26)14-8-4-6-10-18(14)24(20)2/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZWJXTUYYSKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C3=CC4=C(C=C31)C(=O)C5=CC=CC=C5N4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385814 | |

| Record name | DMQA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19205-19-7 | |

| Record name | DMQA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N'-Dimethylquinacridone: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dimethylquinacridone (DMQA) is a prominent member of the quinacridone family of organic pigments. Characterized by its robust chemical stability and unique optoelectronic properties, DMQA has garnered significant interest in various scientific and industrial fields, including organic electronics and high-performance coatings. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed synthesis methodologies of N,N'-Dimethylquinacridone, intended to serve as a valuable resource for researchers and professionals in chemistry, materials science, and drug development.

Chemical Structure and Identification

N,N'-Dimethylquinacridone is a pentacyclic aromatic compound featuring a linear trans-quinacridone core with methyl groups substituted on the nitrogen atoms of the two terminal pyridinone rings. The formal IUPAC name is 5,12-dimethyl-5,12-dihydroquino[2,3-b]acridine-7,14-dione.[1][2]

The core quinacridone structure is a rigid, planar system of fused aromatic and heterocyclic rings, which is responsible for its characteristic color and stability. The introduction of the N-methyl groups modifies the electronic properties and intermolecular interactions of the parent quinacridone molecule.

DOT Diagram of N,N'-Dimethylquinacridone Structure:

Physicochemical and Spectroscopic Data

N,N'-Dimethylquinacridone is a red to brown crystalline powder.[3] A summary of its key physicochemical and spectroscopic properties is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Properties of N,N'-Dimethylquinacridone

| Property | Value | Reference(s) |

| IUPAC Name | 5,12-dimethyl-5,12-dihydroquino[2,3-b]acridine-7,14-dione | [1][2] |

| Synonyms | DMQA, N,N'-Dimethyl-quinacridone | [1] |

| CAS Number | 19205-19-7 | [3] |

| Molecular Formula | C₂₂H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 340.37 g/mol | [1] |

| Appearance | Red to brown powder/crystals | [3] |

| Melting Point | 286 °C (decomposes) | [1] |

| Purity | >96.0% (HPLC) | [3] |

| Solubility | Good solubility in organic solvents | |

| HOMO Level | -5.35 eV | |

| LUMO Level | -3.17 eV | |

| Absorption (λmax) | 294 nm, 510 nm (in THF) | |

| Fluorescence (λem) | 523 nm (in THF) |

Synthesis of N,N'-Dimethylquinacridone

The synthesis of N,N'-Dimethylquinacridone can be approached through two primary strategies:

-

Construction of the quinacridone skeleton from N-methylated precursors. This method involves the synthesis of a substituted terephthalic acid derivative that already contains the N-methylaniline moieties, followed by a cyclization reaction.

-

N-methylation of the parent quinacridone. This approach involves the synthesis of the unsubstituted quinacridone core first, followed by the introduction of the methyl groups onto the nitrogen atoms.

Synthesis via Cyclization of N-Methylated Precursors

This synthetic route offers a high degree of control over the final structure. A plausible pathway, based on established quinacridone synthesis methodologies, is outlined below.

DOT Diagram of the Synthetic Pathway:

Experimental Protocol:

Step 1: Synthesis of Diethyl 2,5-di(N-methylanilino)-3,6-dihydroterephthalate

-

Materials: Diethyl succinylsuccinate, N-methylaniline, p-toluenesulfonic acid (catalyst), toluene (solvent).

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve diethyl succinylsuccinate (1 equivalent) and N-methylaniline (2.2 equivalents) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent such as ethanol.

-

Step 2: Cyclization and Oxidation to N,N'-Dimethylquinacridone

-

Materials: Diethyl 2,5-di(N-methylanilino)-3,6-dihydroterephthalate, polyphosphoric acid (PPA) or concentrated sulfuric acid.

-

Procedure:

-

Add the diethyl 2,5-di(N-methylanilino)-3,6-dihydroterephthalate intermediate to an excess of polyphosphoric acid or concentrated sulfuric acid with stirring.

-

Heat the mixture to a temperature typically ranging from 120-150 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and carefully pour it into a large volume of ice-water to precipitate the crude product.

-

The solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried.

-

The crude N,N'-dimethyl-6,13-dihydroquinacridone is then oxidized. This can be achieved by heating in a high-boiling solvent (e.g., nitrobenzene) or by using a chemical oxidant.

-

The final product, N,N'-Dimethylquinacridone, is then purified by sublimation or recrystallization from a high-boiling solvent like N-methyl-2-pyrrolidone (NMP).

-

Synthesis via N-methylation of Quinacridone

This method involves the initial synthesis of the parent quinacridone, which is a well-established industrial process, followed by the methylation of the nitrogen atoms.

DOT Diagram of the N-methylation Pathway:

Experimental Protocol:

-

Materials: Unsubstituted quinacridone, a methylating agent (e.g., methyl iodide, dimethyl sulfate), a base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).

-

Procedure:

-

Suspend the parent quinacridone in a suitable polar aprotic solvent in a round-bottom flask equipped with a stirrer and a reflux condenser.

-

Add a slight excess of a base (e.g., potassium carbonate or sodium hydride) to the suspension to deprotonate the nitrogen atoms.

-

Add the methylating agent (at least 2 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to a moderate temperature (e.g., 60-100 °C) and stir for several hours until the reaction is complete (monitored by TLC).

-

After completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash it with water and then with a suitable organic solvent (e.g., ethanol, acetone) to remove any unreacted starting materials and byproducts.

-

The crude N,N'-Dimethylquinacridone can be further purified by recrystallization from a high-boiling solvent or by sublimation under high vacuum.

-

Applications and Significance

N,N'-Dimethylquinacridone is a valuable material in the field of organic electronics. Its properties make it suitable for use as:

-

A green dopant material in Organic Light-Emitting Diodes (OLEDs): DMQA is used to achieve efficient and stable green emission in OLED displays.

-

An active material in organic photodetectors.

-

A component in high-performance pigments and coatings due to its excellent thermal and chemical stability.

The N-methyl substitution prevents the formation of intermolecular hydrogen bonds that are characteristic of the parent quinacridone, which in turn influences its solid-state packing and thin-film morphology, impacting its charge transport properties in electronic devices.[4]

Safety and Handling

N,N'-Dimethylquinacridone should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid inhalation of the dust and contact with skin and eyes.[1] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

N,N'-Dimethylquinacridone is a chemically robust and optoelectronically active organic molecule with significant potential in materials science and electronic applications. This technical guide has provided a detailed overview of its chemical structure, key properties, and comprehensive synthetic methodologies. The experimental protocols outlined herein offer a foundation for the laboratory-scale synthesis of this important compound, facilitating further research and development in its various fields of application.

References

- 1. chembk.com [chembk.com]

- 2. N,N'-Dimethylquinacridone | C22H16N2O2 | CID 2844779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labproinc.com [labproinc.com]

- 4. N , N ′-Substituted quinacridones for organic electronic device applications - Materials Advances (RSC Publishing) DOI:10.1039/D2MA01010K [pubs.rsc.org]

Technical Guide: N,N'-Dimethylquinacridone (CAS 19205-19-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethylquinacridone, also known by the acronym DMQA, is a synthetic organic compound belonging to the quinacridone family of pigments.[1] Identified by the CAS number 19205-19-7, this molecule has garnered significant interest not only for its properties as a high-performance pigment but also for its applications in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).[1] Its rigid, planar structure and photophysical properties make it a valuable material for researchers in materials science and electronic engineering. This guide provides a comprehensive overview of the known properties, spectral data, and safety information for N,N'-Dimethylquinacridone.

Chemical and Physical Properties

N,N'-Dimethylquinacridone is a red crystalline powder with a high melting point, indicative of its stable molecular structure.[1] It is characterized by its vibrant color and excellent lightfastness, which are hallmarks of the quinacridone class of compounds.

| Property | Value | Source(s) |

| CAS Number | 19205-19-7 | [1][2] |

| Molecular Formula | C₂₂H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 340.37 g/mol | [1] |

| IUPAC Name | 5,12-dimethylquinolino[2,3-b]acridine-7,14-dione | [2] |

| Synonyms | DMQA, 5,12-Dihydro-5,12-dimethylquino[2,3-b]acridine-7,14-dione | [1] |

| Appearance | Red powder/crystals | [1] |

| Melting Point | 286 °C (decomposes) | [1] |

| Purity | >99% (sublimed) | [1] |

Spectral Data

The spectral properties of N,N'-Dimethylquinacridone are crucial for understanding its electronic transitions and its performance in optical and electronic applications.

UV-Visible Absorption and Photoluminescence

N,N'-Dimethylquinacridone exhibits strong absorption in the visible region, which is responsible for its red color. Its photoluminescence properties are key to its use as a green dopant in OLEDs.[1]

| Spectral Property | Wavelength (λmax) | Solvent | Source(s) |

| UV-Vis Absorption | 294 nm, 510 nm | THF | [1] |

| Photoluminescence (Emission) | 523 nm | THF | [1] |

Infrared (IR) Spectroscopy

The FT-IR spectrum of N,N'-Dimethylquinacridone provides information about its functional groups and molecular structure. A detailed analysis of the IR spectrum has been reported, confirming the presence of the different substituents at the nitrogen atoms and indicating that no degradation or loss of the substituent groups occurred upon purification by vacuum sublimation.

Mass Spectrometry

Mass spectrometry data for N,N'-Dimethylquinacridone is available, with the top peak observed at an m/z of 340, corresponding to the molecular ion.[2]

| Mass Spectrometry Data | Value | Source(s) |

| m/z Top Peak | 340 | [2] |

| m/z 2nd Highest | 341 | [2] |

| m/z 3rd Highest | 325 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of N,N'-Dimethylquinacridone is not widely published in readily accessible scientific literature. However, it is generally understood that its synthesis involves a multi-step chemical process. One patented method for a related compound, 2,9-dimethyl quinacridone, involves the oxidation of 2,9-dimethyl-6,13-dihydroquinacridone. The purification of N,N'-Dimethylquinacridone for electronic applications is typically achieved through temperature gradient sublimation.

Applications in OLEDs

A primary application of N,N'-Dimethylquinacridone is as a green dopant material in OLEDs.[1] In this context, it is introduced in small quantities into a host material to tune the emission color and improve device efficiency and stability. It is believed that DMQA can help prevent the formation of excimers, which can decrease the lifetime of OLED devices.[1]

Safety and Handling

The Safety Data Sheet (SDS) for N,N'-Dimethylquinacridone (DMQA) should be consulted before handling. General laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. The substance should be handled in a well-ventilated area.

Conclusion

N,N'-Dimethylquinacridone is a versatile organic material with established use as a pigment and growing importance in the field of organic electronics. While much of its fundamental chemical and physical data is well-documented, a notable gap exists in the public availability of detailed NMR spectra and a standardized, step-by-step synthesis protocol. Further research and publication in these areas would be highly beneficial to the scientific community, facilitating broader and more advanced applications of this promising compound.

References

N,N'-Dimethylquinacridone (C22H16N2O2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dimethylquinacridone (DMQA), with the molecular formula C22H16N2O2, is a prominent member of the quinacridone family of organic compounds. While historically recognized for its use as a high-performance pigment, recent advancements have highlighted its significant potential in the field of organic electronics. This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, characterization, and applications of DMQA, with a particular focus on its role in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). This document also addresses the current understanding of its toxicological profile, noting the limited data available for this specific derivative compared to the broader class of quinacridone pigments. Due to its primary application in materials science, information regarding its interaction with biological systems, particularly in the context of drug development and signaling pathways, is not available in the current body of scientific literature.

Physicochemical Properties

N,N'-Dimethylquinacridone is a red crystalline powder. The introduction of methyl groups at the nitrogen atoms significantly influences its solubility and intermolecular interactions compared to the parent quinacridone molecule.

| Property | Value | Reference |

| Molecular Formula | C22H16N2O2 | [1] |

| Molecular Weight | 340.37 g/mol | [1] |

| CAS Number | 19205-19-7 | [1] |

| Appearance | Red powder/crystals | [2] |

| Melting Point | 286 °C (decomposes) | |

| Purity (sublimed) | >99% | [3] |

| Purity (HPLC) | >96.0% | [4] |

| HOMO | 5.35 eV | |

| LUMO | 3.17 eV | |

| Absorption (λmax in THF) | 294 nm, 510 nm | |

| Fluorescence (λem in THF) | 523 nm |

Synthesis and Purification

The synthesis of quinacridone pigments generally involves the cyclization of 2,5-di(arylamino)terephthalic acids or their esters.[5] The N,N'-dimethyl derivative is typically synthesized through the alkylation of the parent quinacridone.

General Synthesis Pathway

A common route for the synthesis of quinacridone pigments involves the condensation of diethyl succinylsuccinate with an aniline derivative, followed by oxidation and cyclization. For N,N'-dimethylquinacridone, a subsequent N-alkylation step is required.

Caption: General synthesis workflow for N,N'-Dimethylquinacridone.

Purification by Sublimation

For applications in organic electronics, high purity of the material is crucial. Sublimation is a common and effective method for purifying DMQA.[3][6] This process involves heating the crude solid under high vacuum, causing it to transition directly into a gaseous phase. The gaseous DMQA then deposits as a highly pure crystalline solid on a cooled surface, leaving non-volatile impurities behind.[7][8]

Experimental Protocols

Characterization Techniques

Purity analysis of N,N'-Dimethylquinacridone is often performed using HPLC.[4][9]

-

Mobile Phase: A typical mobile phase could consist of a gradient mixture of acetonitrile and water with an acidic modifier like formic or phosphoric acid.

-

Stationary Phase: A C18 reversed-phase column is commonly used.

-

Detection: UV-Vis detection at a wavelength corresponding to the absorption maximum of DMQA.

TGA is used to determine the thermal stability of DMQA.

-

Instrument: A thermogravimetric analyzer.

-

Sample Size: 1-10 mg.

-

Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air).

-

Heating Rate: A typical heating rate is 10 °C/min.

-

Temperature Range: Ambient to 600 °C or higher to observe the decomposition temperature.

Organic Field-Effect Transistor (OFET) Fabrication

The following protocol outlines a general procedure for the fabrication of a top-contact, bottom-gate OFET using DMQA as the active semiconductor layer.

Caption: Experimental workflow for OFET fabrication and characterization.

Applications in Organic Electronics

DMQA has emerged as a promising material for various organic electronic devices due to its favorable charge transport properties and stability.

Organic Light-Emitting Diodes (OLEDs)

DMQA is utilized as a green dopant material in the emissive layer of OLEDs. Its inclusion can enhance the efficiency and lifetime of the devices. It is believed that DMQA can help prevent the formation of excimers, which are a known cause of degradation in OLEDs.

Organic Field-Effect Transistors (OFETs)

As an organic semiconductor, DMQA has been investigated for its performance in OFETs. The charge carrier mobility in thin films of DMQA is a key parameter for its application in these devices.

| Application | Role of DMQA | Key Performance Metrics |

| OLEDs | Green Dopant | High luminance, External Quantum Efficiency (EQE), Current Efficiency |

| OFETs | Active Semiconductor Layer | Field-Effect Mobility (μ), On/Off Current Ratio, Threshold Voltage (Vth) |

Toxicological Profile

The toxicological data specifically for N,N'-Dimethylquinacridone is limited. However, studies on the broader class of quinacridone pigments generally indicate a low order of toxicity.

-

Acute Toxicity: Quinacridone pigments are generally considered to have low acute toxicity, with LD50 values typically greater than 2000 mg/kg.[10]

-

Genotoxicity: The Ames test, a common assay for mutagenicity, has generally shown negative results for quinacridone pigments.[11]

-

Carcinogenicity: Quinacridone pigments are not classified as carcinogenic.[10]

It is important to note that while the parent quinacridone structure is considered to have a favorable toxicological profile, the specific toxicological properties of the N,N'-dimethyl derivative have not been extensively studied. Standard safety precautions, including avoiding inhalation of dust and contact with skin and eyes, should be observed when handling this compound.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature did not yield any studies on the biological activity of N,N'-Dimethylquinacridone in the context of drug development or its interaction with specific biological signaling pathways. The primary focus of research on this compound has been its application in materials science, particularly in the field of organic electronics. Therefore, a diagram of a signaling pathway involving DMQA cannot be provided at this time. This represents a significant knowledge gap and an area for potential future research if the compound were to be considered for any biomedical applications.

Conclusion

N,N'-Dimethylquinacridone is a versatile organic molecule with a well-established role as a high-performance pigment and a growing significance in the field of organic electronics. Its favorable physicochemical properties, including thermal stability and charge transport characteristics, make it a promising candidate for use in OLEDs and OFETs. While the general toxicological profile of quinacridone pigments suggests low toxicity, specific data for the N,N'-dimethyl derivative is lacking. A notable gap in the current understanding of DMQA is its biological activity and potential interactions with cellular signaling pathways, which remains an unexplored area of research. Further investigations into its synthesis, biological effects, and device integration will undoubtedly expand its applications in both materials science and potentially other scientific disciplines.

References

- 1. N,N'-Dimethylquinacridone | C22H16N2O2 | CID 2844779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N'-Dimethylquinacridone | 19205-19-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. N,N'-Dimethylquinacridone | 19205-19-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. labproinc.com [labproinc.com]

- 5. Quinacridone | C20H12N2O2 | CID 13976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. innovation.world [innovation.world]

- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 9. N,N'-Dimethylquinacridone [myskinrecipes.com]

- 10. barnes.com.au [barnes.com.au]

- 11. biotoxicity.com [biotoxicity.com]

In-Depth Technical Guide on the Crystal Structure of 5,12-dimethylquinolino[2,3-b]acridine-7,14-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 5,12-dimethylquinolino[2,3-b]acridine-7,14-dione, a molecule of interest in materials science and potentially in medicinal chemistry. This document details the crystallographic parameters, molecular geometry, and the experimental procedures used for its determination.

Introduction

5,12-dimethylquinolino[2,3-b]acridine-7,14-dione, also known as N,N'-dimethylquinacridone, is a derivative of the well-known pigment quinacridone. The parent quinacridone and its derivatives are noted for their exceptional stability, vibrant color, and interesting photophysical properties. The addition of methyl groups at the 5 and 12 positions, corresponding to the nitrogen atoms of the quinolino[2,3-b]acridine core, significantly influences the molecule's packing in the solid state and its electronic properties. Understanding the precise three-dimensional arrangement of this molecule in its crystalline form is crucial for predicting its behavior in various applications, from organic electronics to potential biological interactions.

Crystal Structure and Molecular Geometry

The crystal structure of 5,12-dimethylquinolino[2,3-b]acridine-7,14-dione has been determined by single-crystal X-ray diffraction. The crystallographic data provides a detailed picture of the molecular arrangement and intermolecular interactions within the crystal lattice.

Crystallographic Data

The crystallographic data for 5,12-dimethylquinolino[2,3-b]acridine-7,14-dione is summarized in the table below. This information is sourced from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 204716.

| Parameter | Value |

| CCDC Number | 204716 |

| Empirical Formula | C₂₂H₁₆N₂O₂ |

| Formula Weight | 340.38 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.135 (3) |

| b (Å) | 4.8390 (10) |

| c (Å) | 11.531 (2) |

| α (°) | 90 |

| β (°) | 101.48 (3) |

| γ (°) | 90 |

| Volume (ų) | 771.3 (3) |

| Z | 2 |

| Density (calculated) (Mg/m³) | 1.465 |

| Absorption Coefficient (mm⁻¹) | 0.096 |

| F(000) | 356 |

| Crystal Size (mm³) | 0.30 x 0.10 x 0.05 |

| Theta range for data collection (°) | 2.44 to 27.50 |

| Index ranges | -18 ≤ h ≤ 18, -6 ≤ k ≤ 6, -14 ≤ l ≤ 14 |

| Reflections collected | 7148 |

| Independent reflections | 1773 [R(int) = 0.049] |

| Completeness to theta = 27.50° | 99.8 % |

| Data / restraints / parameters | 1773 / 0 / 116 |

| Goodness-of-fit on F² | 1.056 |

| Final R indices [I > 2sigma(I)] | R1 = 0.043, wR2 = 0.113 |

| R indices (all data) | R1 = 0.057, wR2 = 0.123 |

| Largest diff. peak and hole (e.Å⁻³) | 0.20 and -0.19 |

Data obtained from Mizuguchi, J. & Tojo, K. (2003). Acta Crystallographica Section E, E59, o1323-o1324.

Experimental Protocols

Synthesis of 5,12-dimethylquinolino[2,3-b]acridine-7,14-dione

While a specific detailed protocol for the synthesis of 5,12-dimethylquinolino[2,3-b]acridine-7,14-dione was not found in the searched literature, a plausible synthetic route can be proposed based on established methods for the synthesis of quinacridones and subsequent N-alkylation. The general approach involves two key stages: the synthesis of the parent quinacridone and the subsequent methylation of the nitrogen atoms.

Step 1: Synthesis of Quinacridone (Quinolino[2,3-b]acridine-7,14-dione)

A common method for synthesizing the quinacridone skeleton is the thermal cyclization of 2,5-dianilinoterephthalic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA).

-

Reactants: 2,5-dianilinoterephthalic acid, Polyphosphoric acid (PPA).

-

Procedure:

-

2,5-dianilinoterephthalic acid is added to pre-heated polyphosphoric acid.

-

The mixture is heated to a high temperature (e.g., 120-150 °C) and stirred for several hours to effect the double cyclization.

-

The reaction mixture is then cooled and poured into water or an alcohol to precipitate the crude quinacridone.

-

The solid is collected by filtration, washed extensively with water and organic solvents to remove impurities, and dried.

-

Step 2: N,N'-Dimethylation of Quinacridone

The methylation of the nitrogen atoms at positions 5 and 12 can be achieved using a suitable methylating agent in the presence of a base.

-

Reactants: Quinacridone, a methylating agent (e.g., dimethyl sulfate, methyl iodide), a base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).

-

Procedure:

-

Quinacridone is suspended in the chosen solvent.

-

The base is added to the suspension to deprotonate the N-H groups.

-

The methylating agent is added, and the reaction mixture is stirred, possibly with heating, until the reaction is complete (monitored by techniques like TLC or LC-MS).

-

The reaction is quenched, and the product is precipitated by the addition of water.

-

The solid 5,12-dimethylquinolino[2,3-b]acridine-7,14-dione is collected by filtration, washed, and purified, for instance, by recrystallization or sublimation.

-

Crystal Growth and X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent, vapor diffusion, or sublimation. For N,N'-dimethylquinacridone, sublimation has been reported as a purification method which can also yield single crystals.

-

Crystal Growth: The purified 5,12-dimethylquinolino[2,3-b]acridine-7,14-dione is sublimed under high vacuum. Slow sublimation over a temperature gradient can promote the growth of single crystals.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (in this case, 293 K) using a specific wavelength of X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Signaling Pathways and Biological Activity

There is currently no specific information available in the scientific literature regarding the interaction of 5,12-dimethylquinolino[2,3-b]acridine-7,14-dione with specific signaling pathways or its detailed biological activities. The broader class of acridine and quinone-containing compounds are known to exhibit a wide range of biological effects, often related to their ability to intercalate into DNA or generate reactive oxygen species. However, dedicated studies on the 5,12-dimethyl derivative are required to elucidate its specific biological profile and potential as a drug candidate.

Visualizations

Molecular Structure

Caption: 2D representation of 5,12-dimethylquinolino[2,3-b]acridine-7,14-dione.

Synthesis and Characterization Workflow

Caption: Logical workflow for the synthesis and structural characterization.

An In-depth Technical Guide to the Solubility of N,N'-Dimethylquinacridone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethylquinacridone (DMQA), a synthetic organic pigment, is a derivative of the quinacridone family. Quinacridones are renowned for their exceptional lightfastness, thermal stability, and vibrant colors, leading to their widespread use in paints, coatings, plastics, and inks.[1] In recent years, substituted quinacridones, including DMQA, have garnered interest in the field of organic electronics for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) due to their excellent photophysical and charge-transport properties.

A critical parameter for the application of any organic compound in solution-based processes, such as formulation, purification, and thin-film deposition, is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the available information on the solubility of N,N'-Dimethylquinacridone in organic solvents, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Quantitative Solubility Data

Quinacridone and its derivatives are notoriously poorly soluble in most common organic solvents, a characteristic that is fundamental to their application as pigments.[2][3] While N-alkylation can in some cases improve solubility compared to the parent quinacridone, N,N'-Dimethylquinacridone generally maintains a low solubility profile.

A thorough review of the scientific literature and technical databases reveals a significant lack of specific quantitative solubility data for N,N'-Dimethylquinacridone. While some studies mention the use of DMQA in specific solvents for analytical purposes, they do not provide quantitative solubility values (e.g., in g/L or mol/L). The following table summarizes the qualitative solubility information that has been gathered from various sources.

| Solvent | Chemical Formula | Qualitative Solubility | Reference/Note |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble for dilute solutions | Used for UV-Vis and photoluminescence spectroscopy.[4] |

| Chloroform | CHCl₃ | Mentioned as a solvent in some studies | [4] |

| Tetrahydrofuran (THF) | C₄H₈O | Used for absorption and fluorescence measurements | [5] |

| Acetonitrile | C₂H₃N | Likely has low solubility | - |

| Toluene | C₇H₈ | Likely has low solubility | - |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Likely has low solubility | - |

It is important for researchers to experimentally determine the solubility of N,N'-Dimethylquinacridone in their specific solvent of choice under their experimental conditions (e.g., temperature) to ensure accurate and reproducible results.

Experimental Protocols for Solubility Determination

Given the low solubility of N,N'-Dimethylquinacridone, a precise and sensitive analytical method is required for accurate quantification. The following is a detailed, generalized experimental protocol for determining the solubility of a poorly soluble compound like DMQA. This protocol can be adapted based on the specific solvent and available analytical instrumentation.

Materials and Equipment

-

Solute: High-purity N,N'-Dimethylquinacridone (DMQA)

-

Solvents: A range of high-purity organic solvents (e.g., DMSO, Chloroform, THF, Toluene, DMF)

-

Equipment:

-

Analytical balance (accurate to ±0.01 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Diode Array Detector) or a UV-Vis Spectrophotometer.

-

Experimental Procedure: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of N,N'-Dimethylquinacridone and add it to a series of vials.

-

Add a known volume of the desired organic solvent to each vial. The amount of DMQA should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any remaining undissolved microparticles, centrifuge the supernatant at a high speed.

-

Filter the clarified supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to prevent undissolved solids from interfering with the analysis.

-

-

Quantification:

-

Using HPLC:

-

Develop a validated HPLC method for the quantification of N,N'-Dimethylquinacridone. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detection wavelength. A patent for purity detection of quinacridone intermediates suggests a C18 column and detection at 300-310 nm.[6]

-

Prepare a series of standard solutions of DMQA of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

-

Inject the filtered sample solution into the HPLC system and determine its concentration by interpolating its peak area from the calibration curve.

-

-

Using UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λmax) of N,N'-Dimethylquinacridone in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax.

-

Create a calibration curve by plotting absorbance versus concentration (Beer-Lambert Law).

-

Measure the absorbance of the filtered sample solution (diluting if necessary to be within the linear range of the calibration curve) and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

The solubility is the concentration of N,N'-Dimethylquinacridone determined in the saturated solution.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of N,N'-Dimethylquinacridone using the isothermal shake-flask method followed by HPLC analysis.

Caption: Experimental workflow for solubility determination.

Conclusion

While N,N'-Dimethylquinacridone holds promise for applications beyond traditional pigments, particularly in organic electronics, its characteristically low solubility in common organic solvents presents a significant challenge for solution-based processing. This guide has summarized the available qualitative solubility information and provided a detailed, adaptable experimental protocol for the quantitative determination of its solubility. Accurate and reproducible solubility data are paramount for the successful formulation, purification, and application of this compound in both research and industrial settings. Researchers are strongly encouraged to perform their own solubility measurements using a robust and validated analytical method, such as the one outlined in this document.

References

- 1. jacksonsart.com [jacksonsart.com]

- 2. Quinacridone | C20H12N2O2 | CID 13976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinacridone - Wikipedia [en.wikipedia.org]

- 4. N , N ′-Substituted quinacridones for organic electronic device applications - Materials Advances (RSC Publishing) DOI:10.1039/D2MA01010K [pubs.rsc.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. CN106442780A - Purity detection method of quinacridone pigment intermediates - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Thermal Stability and Degradation of DMQA

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMQA, scientifically known as 5,12-Dihydro-5,12-dimethylquino[2,3-b]acridine-7,14-dione or N,N'-Dimethylquinacridone, is a high-performance organic material primarily utilized as a green dopant in Organic Light-Emitting Diodes (OLEDs). Its thermal stability is a critical parameter that directly influences the operational lifetime and performance of such devices. This technical guide provides an in-depth analysis of the thermal properties and degradation behavior of DMQA, compiling available data and outlining key experimental methodologies.

Thermal Stability of DMQA

The thermal stability of a material is its ability to resist decomposition at elevated temperatures. For organic electronic materials like DMQA, high thermal stability is essential to prevent degradation during fabrication processes and to ensure long-term device reliability.

Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal stability of materials. While comprehensive experimental data for DMQA is limited in publicly accessible literature, the following table summarizes the key thermal properties that have been reported.

| Parameter | Value | Method | Reference |

| Melting Point | 286 °C (decomposes) | Not specified | [1] |

| Decomposition Temperature (TGA) | > 300 °C (for 0.5% weight loss) | Thermogravimetric Analysis | Not specified |

Note: The reported melting point indicates that DMQA begins to decompose at this temperature. The TGA data suggests that significant weight loss occurs above 300 °C.

Experimental Protocols

To ensure reproducibility and accuracy in thermal analysis, standardized experimental protocols are crucial. The following sections detail generalized methodologies for TGA and DSC analysis of organic materials like DMQA.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which DMQA begins to decompose and to quantify its mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small amount of the DMQA sample (typically 5-10 mg) is accurately weighed and placed in a clean, inert sample pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument continuously records the sample's weight as a function of temperature.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperatures at which specific percentages of weight loss occur. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and observe any phase transitions of DMQA upon heating.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small amount of the DMQA sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas, such as nitrogen.

-

Heating Program: The sample and reference are heated from a sub-ambient temperature to a temperature above the expected melting point (e.g., from 25 °C to 350 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed. An endothermic peak indicates melting, and the onset temperature of this peak is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion.

Degradation of DMQA

Potential Degradation Pathways

The degradation of quinacridone-based molecules can be initiated by thermal stress, oxidation, or photo-oxidation.

-

Thermal Degradation: At elevated temperatures, the weaker bonds within the DMQA molecule are likely to break first. This could involve the cleavage of the methyl groups or the fragmentation of the acridine-dione core.

-

Oxidative Degradation: In the presence of oxygen, especially at high temperatures, oxidation of the aromatic rings can occur. For the parent quinacridone, oxidative degradation has been reported to yield benzoic acid. It is plausible that DMQA would undergo a similar process, potentially leading to methylated derivatives of benzoic acid and other aromatic fragments.

-

Photodegradation: Exposure to high-energy light, particularly UV radiation, can excite the molecule to a higher energy state, making it more susceptible to chemical reactions and degradation.

The following diagram illustrates a generalized workflow for investigating the thermal degradation of DMQA.

References

Spectroscopic Analysis of N,N'-Dimethylquinacridone (DMQA): A Technical Guide

Introduction

N,N'-Dimethylquinacridone (DMQA), a derivative of the high-performance pigment quinacridone, is a significant organic semiconductor material. Its robust chemical structure and notable photophysical properties make it a compelling candidate for applications in organic electronics, particularly as a green dopant in Organic Light-Emitting Diodes (OLEDs) and as a material for photodetectors.[1] A thorough understanding of its interaction with light, specifically its absorption and emission characteristics, is paramount for optimizing device performance. This technical guide provides an in-depth analysis of the spectroscopic properties of DMQA using Ultraviolet-Visible (UV-Vis) absorption and Photoluminescence (PL) spectroscopy, tailored for researchers and professionals in materials science and drug development.

Spectroscopic Properties: Data Summary

The photophysical behavior of DMQA is highly dependent on its physical state (solution or solid-state thin film) and the surrounding solvent environment. The key spectroscopic parameters are summarized below.

UV-Vis and Photoluminescence Data

Quantitative analysis reveals distinct spectral characteristics for DMQA in solution and as a vacuum-deposited thin film. Data from various solvents and the solid state are presented for comparison.

| State | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

| Dilute Solution | THF | 294, 510 | 523 | 13 |

| Dilute Solution | DMSO | 524 | ~539 | ~15 |

| Thin Film | - | 538 | 610 | 72 |

| Table 1: Summary of UV-Vis absorption and photoluminescence maxima and Stokes shifts for N,N'-Dimethylquinacridone.[1][2] |

Key Observations:

-

In solution, DMQA exhibits a relatively small Stokes shift (~13-15 nm), characteristic of rigid molecules where the excited state geometry is similar to the ground state.[1][2]

-

In the solid state (thin film), a significant redshift is observed in both the absorption and emission spectra compared to the solution phase.[2]

-

The Stokes shift in the thin film is substantially larger (~72 nm), indicating stronger intermolecular interactions, such as π-π stacking, which can lead to the formation of aggregate or excimer states that are lower in energy.[2]

Photoluminescence Quantum Yield (PLQY)

The photoluminescence quantum yield (Φf) is a critical measure of the efficiency of the conversion of absorbed photons into emitted photons. While a specific numerical value for the PLQY of DMQA is not consistently reported in the literature, comparative studies offer significant insights.

In thin films, the PL intensity of DMQA is heavily decreased—by a factor of approximately 8.9—compared to similar quinacridone derivatives like N,N'-dibutylquinacridone (DBQA).[2] This suggests a significantly lower PLQY in the solid state. This reduction in emission efficiency is attributed to strong intermolecular π–π interactions in the DMQA film, which promote non-radiative decay pathways and potential excimer formation, quenching the fluorescence.[1][2]

Experimental Protocols

Accurate and reproducible spectroscopic data relies on meticulous experimental procedures. The following sections detail the methodologies for UV-Vis and PL analysis of DMQA.

Materials and Sample Preparation

-

Compound: High-purity (>99%) N,N'-Dimethylquinacridone, purified by sublimation.

-

Solvents: Spectroscopy-grade solvents such as Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO) are required.

-

Solution Preparation: For solution-phase measurements, prepare a dilute stock solution of DMQA. A typical concentration for UV-Vis and PL measurements is in the micromolar range (e.g., 10-5 M) to avoid concentration-quenching effects and ensure adherence to the Beer-Lambert law.[2] Solutions should be freshly prepared and protected from excessive light exposure.

-

Thin Film Preparation: For solid-state analysis, thin films are deposited on a suitable substrate (e.g., quartz glass) via thermal evaporation under high vacuum. A typical film thickness for these measurements is around 130 nm.[2]

UV-Vis Absorption Spectroscopy Protocol

-

Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., PerkinElmer Lambda 1050) is used.

-

Cuvette: Use a 1 cm path length quartz cuvette.

-

Blanking: Fill the reference cuvette with the pure solvent (e.g., DMSO or THF). Fill the sample cuvette with the same pure solvent and record a baseline spectrum. This baseline is subtracted from the sample spectrum to correct for solvent absorption and any optical mismatch between the cuvettes.

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the DMQA solution, and then fill it with the DMQA solution.

-

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 300-700 nm). The absorbance values at the excitation wavelength should be kept below 0.1 to minimize inner filter effects in subsequent fluorescence measurements.

Photoluminescence (PL) Spectroscopy Protocol

-

Instrumentation: A spectrofluorometer equipped with a dual monochromator for both excitation and emission channels (e.g., Photon Technology International Quanta Master 40) is used.

-

Excitation Wavelength: The excitation wavelength should be set at or near one of the absorption maxima of DMQA, for instance, 470 nm for samples in DMSO.[2]

-

Sample Holder: For solutions, a standard 1 cm quartz cuvette is used. For thin films, a specialized front-face sample holder is required to position the film at an angle (e.g., 45°) to the excitation beam and detector, minimizing back-reflection.

-

Data Acquisition:

-

Place the blank sample (cuvette with pure solvent or a blank quartz substrate) in the spectrofluorometer and record any background signal.

-

Replace the blank with the DMQA sample.

-

Scan the emission monochromator over a wavelength range that covers the expected fluorescence (e.g., 480-800 nm) to record the emission spectrum.

-

Ensure the spectral data is corrected for the instrument's detector response and lamp intensity profile.

-

Visualizations

Diagrams generated using Graphviz provide a clear visual representation of experimental and theoretical frameworks.

Experimental Workflow

Photophysical Pathway

References

Electrochemical Properties of N,N'-Dimethylquinacridone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core electrochemical properties of N,N'-Dimethylquinacridone (DMQA), a molecule of significant interest in organic electronics and potentially in medicinal chemistry. This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes essential workflows and concepts.

Core Electrochemical Data

The electrochemical behavior of N,N'-Dimethylquinacridone is characterized by its oxidation and reduction potentials, which are crucial for understanding its electron-donating and -accepting capabilities. These properties are intrinsically linked to its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

| Parameter | Value | Method | Reference |

| Oxidation Onset Potential (Eox, onset) | ~1.0 V vs. Fc/Fc⁺ | Cyclic Voltammetry | Estimated from Saadi et al. (2023)[1] |

| Reduction Onset Potential (Ered, onset) | ~-1.54 V vs. Fc/Fc⁺ | Cyclic Voltammetry | Estimated from Saadi et al. (2023)[1] |

| HOMO Energy Level | -5.4 eV | Cyclic Voltammetry | [2] |

| LUMO Energy Level | -3.2 eV | Cyclic Voltammetry | [2] |

| Electrochemical Band Gap | 2.54 eV | Calculated from CV | [3] |

Note: The onset potentials are estimated from the cyclic voltammogram presented in Saadi et al. (2023). The HOMO and LUMO levels can be calculated from these onset potentials and are in reasonable agreement with reported values.

Experimental Protocols

The following section details a standard protocol for determining the electrochemical properties of N,N'-Dimethylquinacridone using cyclic voltammetry (CV), based on established methodologies for organic semiconductors.

Cyclic Voltammetry of N,N'-Dimethylquinacridone

Objective: To determine the oxidation and reduction potentials of N,N'-Dimethylquinacridone to evaluate its HOMO and LUMO energy levels.

Materials:

-

N,N'-Dimethylquinacridone (DMQA)

-

Acetonitrile (MeCN), anhydrous, >99.8%

-

Tetrabutylammonium hexafluorophosphate (TBAPF6), >99.0%

-

Ferrocene (for calibration)

-

Argon or Nitrogen gas (high purity)

-

Working Electrode (e.g., Glassy Carbon or Platinum)

-

Reference Electrode (e.g., Ag/AgCl or Ag/Ag⁺)

-

Counter Electrode (e.g., Platinum wire)

-

Electrochemical cell

-

Potentiostat

Procedure:

-

Electrolyte Preparation: Prepare a 0.1 M solution of TBAPF6 in anhydrous acetonitrile. This will serve as the supporting electrolyte.

-

Analyte Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of DMQA in the 0.1 M TBAPF6/acetonitrile electrolyte solution.

-

Electrochemical Cell Assembly:

-

Polish the working electrode to a mirror finish using alumina slurry, followed by sonication in an appropriate solvent (e.g., ethanol, acetone) and drying.

-

Assemble the three-electrode system in the electrochemical cell containing the DMQA solution. Ensure the reference electrode tip is positioned close to the working electrode.

-

-

Deoxygenation: Purge the solution with high-purity argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.

-

Cyclic Voltammetry Measurement:

-

Perform separate scans for the oxidation and reduction processes.

-

For the oxidation scan, sweep the potential from an initial value (where no reaction occurs) to a sufficiently positive potential to observe the oxidation peak(s) of DMQA, and then reverse the scan.

-

For the reduction scan, sweep the potential from the initial value to a sufficiently negative potential to observe the reduction peak(s) of DMQA, and then reverse the scan.

-

A typical scan rate for this type of analysis is 20 mV/s.[3]

-

-

Calibration: After the measurements of DMQA, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The half-wave potential (E1/2) of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple is a standard internal reference. The potential of ferrocene is taken as +0.640 V vs. the Standard Hydrogen Electrode (SHE).[3]

-

Data Analysis:

-

Determine the onset potentials for the oxidation (Eox, onset) and reduction (Ered, onset) of DMQA from the respective voltammograms by identifying the potential at which the current begins to deviate from the baseline.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:

-

HOMO (eV) = -[Eox, onset (vs. Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[Ered, onset (vs. Fc/Fc⁺) + 4.8] (Note: The value 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level).

-

-

Visualizations

The following diagrams illustrate the experimental workflow for cyclic voltammetry and the relationship between the measured electrochemical potentials and the molecular orbital energy levels of N,N'-Dimethylquinacridone.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of N,N'-Dimethylquinacridone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available health and safety data for N,N'-Dimethylquinacridone (DMQA), a quinacridone dye used in various applications, including organic light-emitting diodes (OLEDs) and photodetectors. Given the limited publicly available toxicological data for this specific compound, a cautious approach is paramount. This document synthesizes known information and provides guidance based on data for structurally related compounds, emphasizing the importance of treating N,N'-Dimethylquinacridone as a substance with unknown but potentially significant hazards.

Section 1: Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of a substance is the first step in ensuring its safe handling. The following table summarizes the known properties of N,N'-Dimethylquinacridone.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₆N₂O₂ | [1] |

| Molecular Weight | 340.38 g/mol | [2] |

| Appearance | Dark red to brown powder/crystals | [2][3] |

| Melting Point | 286 °C (decomposes) | [3] |

| Purity | >96.0% (HPLC) | [4][5] |

| CAS Number | 19205-19-7 | [1][2][3][4][5][6] |

| Condition to Avoid | Light sensitive | [2] |

Section 2: Hazard Identification and GHS Classification

While a comprehensive GHS classification for N,N'-Dimethylquinacridone is not available from major regulatory bodies, some suppliers have provided classifications. It is crucial to note that the parent compound, quinacridone, is listed as not classified for hazards.[7] However, due to the presence of the dimethylamino functional groups, a more cautious approach is warranted. The following information is based on supplier data and should be treated as a preliminary hazard assessment.

GHS Pictogram (as provided by a supplier):

Signal Word: Warning

Hazard Statements (H-phrases):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-phrases):

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P330: Rinse mouth.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Disclaimer: This GHS information is based on limited supplier data and has not been officially endorsed by major regulatory agencies. It should be used for guidance only, and a thorough risk assessment should be conducted before handling.

Section 3: Toxicological Data

No specific LD50 or LC50 data for N,N'-Dimethylquinacridone was found in the public domain. The toxicological properties have not been fully investigated. Therefore, it is imperative to handle this compound with the assumption that it is potentially toxic.

For context, the related compound N,N-Dimethylacetamide has the following toxicological data:

-

Oral LD50 (Rat): 4300 mg/kg[8]

-

Dermal LD50 (Rabbit): 2240 mg/kg[8]

-

Inhalation LC50 (Rat): 2475 ppm (1 hour)[8]

Given the structural similarities, these values suggest that N,N'-Dimethylquinacridone may have moderate acute toxicity. However, this is an extrapolation and should be treated with extreme caution.

Section 4: Occupational Exposure Limits

No specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have been established for N,N'-Dimethylquinacridone. In the absence of established limits, exposure should be minimized to the lowest achievable level through the use of engineering controls and personal protective equipment.

Section 5: Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of N,N'-Dimethylquinacridone, from initial planning to final disposal.

Caption: A logical workflow for the safe handling of N,N'-Dimethylquinacridone.

Section 6: Emergency Procedures

First-Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. If conscious, rinse mouth with water and drink plenty of water. Seek immediate medical attention.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards Arising from the Chemical: Hazardous combustion products may include carbon monoxide, carbon dioxide, and nitrogen oxides.[9]

-

Protective Equipment and Precautions for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[9]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 7). Avoid breathing dust and contact with skin and eyes.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: For small spills, carefully sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust. For large spills, contain the spill and collect the material for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Section 7: Personal Protective Equipment (PPE)

The following table provides recommendations for personal protective equipment when handling N,N'-Dimethylquinacridone.

| Protection Type | Recommendation |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved particulate respirator (e.g., N95) is recommended. In a solution, work in a fume hood to avoid inhaling vapors. |

Section 8: Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from light and incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Conclusion

The health and safety data for N,N'-Dimethylquinacridone is incomplete, necessitating a highly cautious approach to its handling. Researchers, scientists, and drug development professionals must operate under the assumption of potential toxicity and adhere to stringent safety protocols. The information and guidelines presented in this technical guide are intended to form the basis of a comprehensive risk assessment and safe handling procedure. Continuous vigilance and adherence to best laboratory practices are essential to ensure the safety of all personnel working with this compound.

References

- 1. N,N'-Dimethylquinacridone | C22H16N2O2 | CID 2844779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labproinc.com [labproinc.com]

- 3. ossila.com [ossila.com]

- 4. N,N'-Dimethylquinacridone, 5G | Labscoop [labscoop.com]

- 5. N,N'-Dimethylquinacridone | 19205-19-7 | TCI EUROPE N.V. [tcichemicals.com]

- 6. N,N'-Dimethylquinacridone | 19205-19-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for N,N'-Dimethylquinacridone in Organic Field-Effect Transistors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N,N'-Dimethylquinacridone (DMQA) as an active semiconductor layer in Organic Field-Effect Transistors (OFETs).

Introduction

N,N'-Dimethylquinacridone (DMQA) is an organic semiconductor that has shown promise for applications in electronic devices.[1][2] Quinacridone derivatives are known for their chemical stability and can be processed to form thin films for electronic applications.[3] DMQA, in particular, has been investigated as a solid-state emissive dye and has demonstrated ambipolar charge transport properties, meaning it can conduct both positive (holes) and negative (electrons) charge carriers, making it a versatile material for OFETs.[1][4] The performance of DMQA in OFETs is influenced by the degree of π–π interactions in the solid state, which is crucial for efficient charge transport.[1]

Material Properties of N,N'-Dimethylquinacridone

A summary of the key physical and electronic properties of DMQA is presented below. Understanding these properties is essential for designing and fabricating efficient OFET devices.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₁₆N₂O₂ | [5][6] |

| Molecular Weight | 340.37 g/mol | [5] |

| CAS Number | 19205-19-7 | [5][6] |

| Appearance | Red powder/crystals | [5] |

| HOMO Level | 5.35 eV | [5] |

| LUMO Level | 3.17 eV | [5] |

| Absorption (λmax in THF) | 294 nm, 510 nm | [5] |

| Fluorescence (λem in THF) | 523 nm | [5] |

Performance in Organic Field-Effect Transistors

The performance of OFETs based on DMQA has been reported in the literature. The key performance metrics are summarized in the table below. For comparison, data for a related N,N'-dibutylquinacridone (DBQA) is also included.

| Parameter | N,N'-Dimethylquinacridone (DMQA) | N,N'-Dibutylquinacridone (DBQA) |

| Hole Mobility (μh) | 8 x 10⁻³ cm²/Vs | 2 x 10⁻⁴ cm²/Vs |

| Electron Mobility (μe) | 3 x 10⁻⁴ cm²/Vs | Not Observed |

| Dielectric | Aluminum Oxide (AlOₓ) + Tetratetracontane (TTC) | Aluminum Oxide (AlOₓ) + Tetratetracontane (TTC) |

| Specific Capacitance | 103 nF/cm² | 103 nF/cm² |

Data sourced from Głowacki et al., RSC Advances, 2023.[1][4]

Experimental Protocols

The following protocols are based on methodologies reported for the fabrication of quinacridone-based OFETs.[1][3]

Protocol 1: Substrate Preparation and Dielectric Formation

This protocol describes the preparation of the substrate and the formation of the aluminum oxide dielectric layer.

-

Substrate Cleaning: Begin with a suitable substrate, such as a glass slide. Clean the substrate sequentially in an ultrasonic bath with acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of dry nitrogen.

-

Gate Electrode Deposition: Deposit a 30 nm thick layer of aluminum on the cleaned substrate by thermal evaporation in a high vacuum chamber (pressure < 10⁻⁶ mbar). This layer will serve as the gate electrode.

-

Dielectric Formation: The aluminum oxide (AlOₓ) dielectric layer is formed by plasma oxidation of the aluminum layer. This can be done in a plasma chamber with an oxygen flow. The thickness and quality of the oxide layer are critical for device performance.

-

Surface Passivation: To improve the dielectric-semiconductor interface, a thin passivation layer is deposited. A 20 nm thick layer of tetratetracontane (TTC) can be deposited via physical vapor deposition.[1]

Protocol 2: Organic Semiconductor Deposition

This protocol details the deposition of the N,N'-Dimethylquinacridone active layer.

-

Material Source: Use high-purity, sublimed grade N,N'-Dimethylquinacridone for best results.

-

Thermal Evaporation: Place the substrate with the prepared dielectric layer into a high vacuum thermal evaporation system.

-

Deposition: Thermally evaporate the DMQA onto the substrate at a deposition rate of approximately 0.1-0.2 Å/s. The substrate can be held at room temperature. The final thickness of the DMQA film should be around 50-100 nm. The pressure in the chamber should be maintained below 10⁻⁶ mbar during deposition.

Protocol 3: Source-Drain Electrode Deposition and Device Finalization

This protocol describes the final step of fabricating the OFET.

-

Shadow Mask: Use a shadow mask to define the source and drain electrodes. The channel length and width are determined by the dimensions of the shadow mask. A typical channel length is in the range of 50-100 µm and a channel width of 1-2 mm.

-

Electrode Material: Gold (Au) is a suitable material for the source and drain electrodes for p-type or ambipolar transport. For dedicated n-channel transport, low work function metals like calcium (Ca) or aluminum (Al) can be used.[1]

-

Deposition: Deposit a 50-100 nm thick layer of the chosen electrode material through the shadow mask via thermal evaporation.

-

Annealing (Optional): The completed device can be annealed in a nitrogen-filled glovebox or in a vacuum to improve the morphology of the organic semiconductor film and the contact between the semiconductor and the electrodes. A typical annealing temperature is 80-120°C for 30-60 minutes.

Device Characterization

The electrical characteristics of the fabricated DMQA-based OFETs should be measured in a controlled environment, preferably in a nitrogen-filled glovebox or a vacuum probe station to exclude the effects of air and moisture. A semiconductor parameter analyzer is used to measure the output and transfer characteristics of the transistor. From these characteristics, key parameters such as charge carrier mobility, on/off ratio, and threshold voltage can be extracted.

Visualizations

Molecular Structure of N,N'-Dimethylquinacridone

Caption: Molecular structure of N,N'-Dimethylquinacridone (DMQA).

Experimental Workflow for OFET Fabrication

Caption: Experimental workflow for the fabrication of DMQA-based OFETs.

Bottom-Gate, Top-Contact OFET Device Architecture

Caption: Schematic of a bottom-gate, top-contact OFET with DMQA.

References

- 1. N , N ′-Substituted quinacridones for organic electronic device applications - Materials Advances (RSC Publishing) DOI:10.1039/D2MA01010K [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. ossila.com [ossila.com]

- 6. N,N'-Dimethylquinacridone | C22H16N2O2 | CID 2844779 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for N,N'-Dimethylquinacridone (DMQA) as a Green Dopant in OLEDs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of N,N'-Dimethylquinacridone (DMQA) as a green dopant in the fabrication of Organic Light-Emitting Diodes (OLEDs).

Introduction

N,N'-Dimethylquinacridone (DMQA) is a highly stable and efficient green dopant material employed in the emissive layer of OLEDs. Its molecular structure lends itself to preventing the formation of performance-degrading excimers, thereby enhancing the operational lifetime and efficiency of the device. When doped into a suitable host material, such as Tris(8-hydroxyquinolinato)aluminium (Alq3), DMQA facilitates bright green emission with high color purity, making it a valuable component for display and lighting applications.

Physicochemical and Electroluminescent Properties

The properties of DMQA and its performance in a typical OLED device are summarized below.

Table 1: Material Properties of N,N'-Dimethylquinacridone (DMQA)

| Property | Value | Reference |

| Chemical Formula | C₂₂H₁₆N₂O₂ | [1] |

| Molecular Weight | 340.37 g/mol | [1] |

| Appearance | Red powder/crystals | [1] |

| Melting Point | 286 °C (decomposes) | [1] |

| Absorption (λmax in THF) | 294 nm, 510 nm | [1] |

| Fluorescence (λem in THF) | 523 nm | [1] |

| Highest Occupied Molecular Orbital (HOMO) | 5.35 eV | [1] |

| Lowest Unoccupied Molecular Orbital (LUMO) | 3.17 eV | [1] |

Table 2: Performance of a Green OLED Employing DMQA Dopant

Device Structure: ITO/CuPc (15 nm)/NPB (60 nm)/Alq3:DMQA (0.4 wt%, 37.5 nm)/Alq3 (37.5 nm)/MgAg (200 nm)

| Performance Metric | Value | Reference |

| Maximum Luminance | > 88,000 cd/m² | [1] |

| External Quantum Efficiency (EQE) | 5.4% | [1] |

| Current Efficiency | 21.1 cd/A | [1] |

| Color | Green | [1] |

Experimental Protocols

Synthesis of N,N'-Dimethylquinacridone (Representative Protocol)

The synthesis of quinacridone derivatives typically involves the condensation of a dialkyl succinylsuccinate with an appropriate aniline, followed by cyclization and oxidation. A general procedure is outlined below.

Step 1: Synthesis of Diethyl 2,5-di(4-methylanilino)-3,6-dihydroterephthalate

-

In a reaction flask equipped with a stirrer and reflux condenser, combine diethyl succinylsuccinate and p-toluidine in a suitable solvent such as ethanol.

-

Add a catalytic amount of a dehydrating agent or acid catalyst.

-

Heat the mixture to reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and isolate the crude product by filtration.

-

Purify the product by recrystallization from an appropriate solvent.

Step 2: Oxidative Cyclization to N,N'-Dimethylquinacridone

-

Suspend the purified product from Step 1 in a high-boiling point solvent (e.g., diphenyl ether).

-

Heat the mixture to a high temperature (typically >200 °C) to induce cyclization.

-

Introduce an oxidizing agent to facilitate the formation of the quinacridone structure.

-

After the reaction is complete, cool the mixture and isolate the crude DMQA pigment by filtration.

-

The crude product should be purified by sublimation to achieve the high purity (>99%) required for OLED applications.

Fabrication of a DMQA-Doped OLED

This protocol describes the fabrication of a multilayer OLED using vacuum thermal evaporation.

Materials and Equipment:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

Organic materials: Copper Phthalocyanine (CuPc), N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB), Tris(8-hydroxyquinolinato)aluminium (Alq3), N,N'-Dimethylquinacridone (DMQA)

-

Metal for cathode: Magnesium-Silver alloy (Mg:Ag)

-

High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

-